PIKfyve Inhibitory Potency (IC50 = 5,750 nM) in Biochemical Assay vs. Patent-Internal Comparators
In a biochemical PIKfyve inhibition assay conducted by Carna Biosciences using proprietary ADP-Glo methodology, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibited an IC50 of 5,750 nM (5.75 µM) [1]. For context, within the same patent family, structurally distinct PIKfyve inhibitors achieve IC50 values as low as 1 nM (Compound TABLE 16.2, BDBM50590929) [2] and as high as 10,000 nM (Compound TABLE 16.21, BDBM645408) [3]. This places the target compound in the mid-micromolar potency range—approximately 5,750-fold less potent than the most active compound in the same patent but 1.7-fold more potent than the weakest comparator explicitly disclosed in the same assay format.
| Evidence Dimension | PIKfyve enzyme inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 5,750 nM |
| Comparator Or Baseline | Patent-internal range: 1 nM (BDBM50590929) to 10,000 nM (BDBM645408); median approximately 100–500 nM |
| Quantified Difference | ~5,750-fold less potent than the most potent comparator; ~1.7-fold more potent than the disclosed minimum activity comparator in the same assay |
| Conditions | Carna Biosciences PIKfyve biochemical inhibition assay; Promega ADP-Glo kinase assay; temperature and pH not publicly disclosed |
Why This Matters
This potency anchoring allows users to select the compound as a defined moderate-affinity tool for PIKfyve assay development, where excessively potent inhibitors may mask nuanced pharmacological responses in cellular or in vivo models.
- [1] BindingDB BDBM645410. IC50 = 5.75E+3 nM. PIKfyve Biochemical Assay (Carna Biosciences). View Source
- [2] BindingDB BDBM50590929 (US20240016810, Compound TABLE 16.2). IC50 = 1 nM. PIKfyve Biochemical Assay (Carna Biosciences). View Source
- [3] BindingDB BDBM645408 (US20240016810, Compound TABLE 16.21). IC50 = 10,000 nM. PIKfyve Biochemical Assay (Carna Biosciences). View Source
